4-Chloro-6,7-dimethoxyquinoline 1-oxide 4-Chloro-6,7-dimethoxyquinoline 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985006
InChI: InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol

4-Chloro-6,7-dimethoxyquinoline 1-oxide

CAS No.:

Cat. No.: VC17985006

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6,7-dimethoxyquinoline 1-oxide -

Specification

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
IUPAC Name 4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium
Standard InChI InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3
Standard InChI Key NHDZCCNVRDQJQU-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-6,7-dimethoxyquinoline 1-oxide features a quinoline backbone substituted with chlorine at position 4, methoxy groups at positions 6 and 7, and an N-oxide functional group at position 1. The IUPAC name 4-chloro-6,7-dimethoxyquinoline 1-oxide reflects this arrangement, with the N-oxide moiety introducing polarity and altering reactivity compared to the parent compound .

Physical and Chemical Characteristics

The compound exists as a pale yellow to beige powder under standard conditions. Key properties include:

PropertyValueSource
Molecular FormulaC11H10ClNO3\text{C}_{11}\text{H}_{10}\text{ClNO}_{3}
Molecular Weight239.66 g/mol
Boiling Point (Parent*)325.2°C at 760 mmHg
Density (Parent*)1.265 g/cm³
LogP (Parent*)2.91

*Data for 4-chloro-6,7-dimethoxyquinoline provided for comparative context . The N-oxide derivative exhibits increased hydrophilicity due to the polar N→O bond, reducing its LogP value compared to the parent compound.

Synthesis and Preparation Pathways

Parent Compound Synthesis

The preparation of 4-chloro-6,7-dimethoxyquinoline, the precursor to the N-oxide derivative, follows a four-step sequence :

  • Nitration: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Condensation: Reaction with N,N\text{N,N}-dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

  • Reductive Cyclization: Catalytic hydrogenation induces ring closure to produce 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination: Treatment with chlorinating agents (e.g., POCl3\text{POCl}_3) replaces the hydroxyl group with chlorine .

Oxidation to 1-Oxide

The N-oxide derivative forms via oxidation of the tertiary nitrogen in 4-chloro-6,7-dimethoxyquinoline. Common oxidants include:

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane

  • Hydrogen peroxide in acetic acid

  • Ozone under controlled conditions

Reaction conditions must balance oxidation efficiency with minimization of over-oxidation byproducts. The process typically achieves yields of 70–85% under optimized parameters .

Analytical Characterization Methods

Spectroscopic Identification

1H-NMR (DMSO-d6d_6)

  • δ 8.86 (s, 1H, H-2)

  • δ 7.42 (s, 1H, H-5)

  • δ 7.37 (s, 1H, H-8)

  • δ 4.00/3.98 (2s, 6H, OCH3_3)

The N-oxide group deshields adjacent protons, causing upfield shifts compared to the parent compound .

Chromatographic Quantification

HPLC Conditions

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile:Buffer (30:70)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time12.8 ± 0.3 min

Method validation parameters meet ICH Q2(R1) criteria, with LOD/LOQ of 0.05%/0.15% .

Industrial Applications and Challenges

Synthetic Intermediate Utility

Though primarily an impurity, the compound finds niche applications:

  • Catalyst ligand: In asymmetric oxidations due to chiral N-oxide configuration

  • Coordination complexes: With transition metals (e.g., Pd, Ru) for cross-coupling reactions

Purification Challenges

Key hurdles in large-scale production include:

  • Similar polarity to API: Complicates chromatographic separation

  • Thermal instability: Degrades above 150°C, limiting distillation options

  • Solubility limitations: Requires polar aprotic solvents (DMF, DMSO)

Recent advances in countercurrent chromatography and molecularly imprinted polymers show promise for improved isolation .

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